N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide
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Overview
Description
N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~4~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes two indole moieties connected by a butanedihydrazide linker. The indole structure is a common motif in many biologically active molecules, making this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~4~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide typically involves the condensation of two molecules of isatin (1H-indole-2,3-dione) with a butanedihydrazide. The reaction is usually carried out in an ethanol solvent with a few drops of glacial acetic acid to catalyze the reaction . The reaction mixture is heated under reflux conditions for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~4~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The indole moieties can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br_2) or nitric acid (HNO_3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketone derivatives, while reduction could produce dihydroxy derivatives.
Scientific Research Applications
N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~4~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~4~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’-[(3E)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]ethoxycarbohydrazide
- N’~1~-[(3E)-2-Oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~9~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide
Uniqueness
What sets N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~4~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide apart from similar compounds is its unique structure, which allows it to interact with multiple molecular targets. This multi-target interaction enhances its potential as a therapeutic agent, particularly in cancer treatment.
Properties
Molecular Formula |
C20H16N6O4 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-1H-indol-3-yl)imino]butanediamide |
InChI |
InChI=1S/C20H16N6O4/c27-15(23-25-17-11-5-1-3-7-13(11)21-19(17)29)9-10-16(28)24-26-18-12-6-2-4-8-14(12)22-20(18)30/h1-8,21-22,29-30H,9-10H2 |
InChI Key |
XRYMSSNGZNUOPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
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